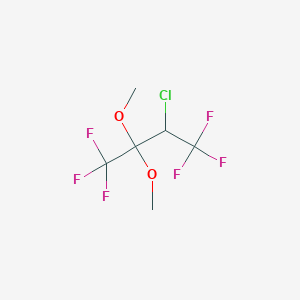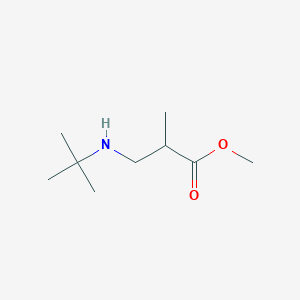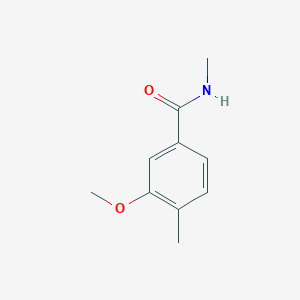
3-Amino-1-tetradecanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-tetradecanol, also known as 3-AT, is an organic compound with the formula C14H31NO2. It is a primary amine derived from tetradecanoic acid, and is a precursor to many important compounds with both pharmaceutical and industrial applications. 3-AT is used as an intermediate in the synthesis of a wide range of compounds, including antibiotics, antifungal agents, and other specialty chemicals. In addition, 3-AT has been studied for its potential as a therapeutic agent for a variety of conditions, including Parkinson’s disease, cancer, and Alzheimer’s disease.
科学的研究の応用
3-Amino-1-tetradecanol is used in a variety of scientific research applications, including drug design, drug delivery, and biochemistry. In drug design, this compound is used as a precursor for the synthesis of a wide range of compounds, including antibiotics, antifungal agents, and other specialty chemicals. In drug delivery, this compound is used as a surfactant to increase the solubility of drugs, allowing them to be more easily absorbed by the body. In biochemistry, this compound is used as a substrate for various enzymes, such as proteases, to study their activity.
作用機序
The mechanism of action of 3-Amino-1-tetradecanol is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes, including proteases, to modulate their activity. In addition, this compound has been shown to bind to certain receptors in the brain, including the dopamine receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects, potentially due to its ability to bind to dopamine receptors in the brain. In addition, this compound has been studied for its potential anti-inflammatory and anti-cancer effects, as well as its potential to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 3-Amino-1-tetradecanol in laboratory experiments include its low cost, the fact that it is commercially available, and its stability in aqueous solutions. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
Future research on 3-Amino-1-tetradecanol may focus on its potential therapeutic applications, such as its use in the treatment of Parkinson’s disease, cancer, and Alzheimer’s disease. In addition, further research may focus on its potential anti-inflammatory and anti-cancer effects, as well as its potential to reduce the risk of cardiovascular disease. Finally, research may focus on its potential use as a surfactant for drug delivery, as well as its potential to act as a substrate for various enzymes.
合成法
The most commonly used method for the synthesis of 3-Amino-1-tetradecanol is the reaction of tetradecanoic acid with ammonia in the presence of a catalyst. This reaction yields a product with an amine group attached to the carbon chain, which is then further reacted with an alcohol to yield this compound. The reaction is typically performed in aqueous solution at a temperature of approximately 120°C. The reaction can also be performed in the presence of a base, such as sodium hydroxide, to increase the yield of the reaction.
特性
IUPAC Name |
3-aminotetradecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-14(15)12-13-16/h14,16H,2-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHKAOJMSZNYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
![1-[(4-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321352.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)








